molecular formula C17H15N3O B7467571 N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No.: B7467571
M. Wt: 277.32 g/mol
InChI Key: DDBZSSBHONFHQM-UHFFFAOYSA-N
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Description

N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a cyanophenyl group attached to a dihydroisoquinoline carboxamide framework, which contributes to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide typically involves the reaction of 4-cyanobenzylamine with 3,4-dihydroisoquinoline-2(1H)-carboxylic acid. The reaction is usually carried out under reflux conditions in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to improve yield and purity, as well as implementing cost-effective purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium methoxide or potassium tert-butoxide in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Oxidized derivatives with additional functional groups.

    Reduction: Reduced forms of the compound with hydrogenated bonds.

    Substitution: Substituted products with new functional groups replacing the original ones.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to changes in cellular processes such as proliferation, apoptosis, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

  • N-benzoyl-N’-(4’-cyanophenyl)thiourea
  • N-(4-nitrobenzoyl)-N’-(4’-cyanophenyl)thiourea
  • 4-[1-(4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile

Uniqueness

N-(4-cyanophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide stands out due to its unique dihydroisoquinoline carboxamide framework, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

N-(4-cyanophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O/c18-11-13-5-7-16(8-6-13)19-17(21)20-10-9-14-3-1-2-4-15(14)12-20/h1-8H,9-10,12H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDBZSSBHONFHQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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